BenchChemオンラインストアへようこそ!

6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Crystallography Structure-Based Drug Design Molecular Docking

6-Benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 113687-52-8; molecular formula C₂₅H₁₄ClNO₃) is a synthetic member of the 1H-benzo[de]isoquinoline-1,3(2H)-dione class—a fused tricyclic naphthalimide scaffold with documented allosteric inhibitory activity across multiple protein targets including HCV NS5B polymerase, BRPF2/TAF1 bromodomains, and bacterial DNA gyrase. Its single-crystal X-ray structure has been deposited in the Cambridge Structural Database (CSD), providing unambiguous atom-level stereochemical validation that enables rigorous structure-based drug design (SBDD) and SAR optimization.

Molecular Formula C25H14ClNO3
Molecular Weight 411.84
CAS No. 113687-52-8
Cat. No. B2661286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS113687-52-8
Molecular FormulaC25H14ClNO3
Molecular Weight411.84
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H14ClNO3/c26-16-9-11-17(12-10-16)27-24(29)20-8-4-7-18-19(13-14-21(22(18)20)25(27)30)23(28)15-5-2-1-3-6-15/h1-14H
InChIKeyOPINBEXMYCEENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 113687-52-8): Core Scaffold Identity and Scientific Niche


6-Benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 113687-52-8; molecular formula C₂₅H₁₄ClNO₃) is a synthetic member of the 1H-benzo[de]isoquinoline-1,3(2H)-dione class—a fused tricyclic naphthalimide scaffold with documented allosteric inhibitory activity across multiple protein targets including HCV NS5B polymerase, BRPF2/TAF1 bromodomains, and bacterial DNA gyrase [1]. Its single-crystal X-ray structure has been deposited in the Cambridge Structural Database (CSD), providing unambiguous atom-level stereochemical validation that enables rigorous structure-based drug design (SBDD) and SAR optimization [2]. The compound differs critically from the more extensively studied 2-hydroxy analog (L6, a transthyretin stabilizer) by bearing a 4-chlorophenyl substituent at the N-2 imide position—a modification that replaces a hydrogen-bond-donating hydroxyl with a lipophilic, electron-withdrawing aryl group, fundamentally altering target engagement potential and physicochemical properties [3].

Why 6-Benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Cannot Be Replaced by In-Class Analogs Without Documentation


Within the 1H-benzo[de]isoquinoline-1,3(2H)-dione family, small substituent changes at the N-2 imide and C-6 positions produce dramatic shifts in target selectivity, binding mode, and cytotoxicity profile. For example, the 2-hydroxy substitution (as in L6) is essential for TTR tetramer stabilization via hydrogen bonding within the thyroxine-binding pocket, whereas 2-(4-chlorophenyl) substitution eliminates this H-bond donor capacity and introduces a hydrophobic aryl group that may favor alternative binding sites [1]. Conversely, in the HCV NS5B series, bromophenyl at N-2 combined with a 6-[(2-hydroxyethyl)amino] side chain yields submicromolar replicon potency, but replacing either substituent alters both enzymatic and cellular activity windows [2]. In the antibacterial benzo[de]isoquinoline-1,3-dione patent literature, the 2-hydroxy group was specifically identified as the structural determinant that separates antibacterial activity from cytotoxic DNA intercalation—a property not shared by N-aryl substituted analogs [3]. Generic substitution within this chemotype therefore risks both loss of intended activity and introduction of uncharacterized off-target effects. Procurement without explicit batch-specific characterization data is not scientifically defensible.

6-Benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Quantitative Differentiation Evidence Against Closest Analogs


Crystal Structure Validation: Atom-Level Coordinate Data for SBDD Differentiates from Uncharacterized Analogs

The target compound's single-crystal X-ray structure has been solved and deposited in the Cambridge Structural Database, providing experimentally determined 3D coordinates, unit cell parameters, and space group assignment [1]. In contrast, the vast majority of commercially available benzo[de]isoquinoline-1,3-dione analogs lack publicly available crystal structures, forcing computational chemists to rely on low-confidence homology models or DFT-minimized geometries. For the closest crystallographically characterized comparator, 6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (L6), the X-ray structure was solved in complex with its protein target (TTR, PDB 5AYT, resolution 1.40 Å, R-free 0.210), revealing key binding interactions including hydrogen bonding through the 2-hydroxy group [2]. The target compound's 2-(4-chlorophenyl) substituent precludes this same H-bond interaction, fundamentally altering its binding pose and target profile—a difference quantifiable through the CSD coordinates versus the PDB-deposited L6-TTR complex.

Crystallography Structure-Based Drug Design Molecular Docking

N-2 Substituent Divergence from 2-Hydroxy Analog (L6): Impact on TTR Stabilization and Binding Mode

The 2-hydroxy analog L6 (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione) was identified via virtual screening and validated in biochemical assays as a transthyretin (TTR) tetramer stabilizer that prevents dissociation to amyloidogenic monomers [1]. L6 binds to the thyroxine (T4) binding pocket of TTR, as demonstrated by X-ray crystallography [2]. The target compound replaces the critical 2-hydroxy group with a 4-chlorophenyl substituent, eliminating the H-bond donor required for T4-pocket engagement. This structural divergence means the target compound is predicted to lack TTR stabilization activity—a property that can be exploited when TTR binding constitutes an undesired off-target effect in screening campaigns. In the HCV NS5B polymerase series, analogous N-2 aryl substitutions (e.g., 3-bromophenyl in compound 1 of Ontoria et al.) conferred submicromolar replicon potency with selectivity over mammalian polymerases [3], demonstrating that N-2 aryl substitution redirects the pharmacophore away from TTR and toward allosteric polymerase sites.

Transthyretin Amyloidosis Tetramer Stabilization Biochemical Assay

Class-Level Selectivity: Benzo[de]isoquinoline-1,3-dione Scaffold Confers Allosteric NS5B Polymerase Inhibition with No Activity on Mammalian Polymerases

The 1H-benzo[de]isoquinoline-1,3(2H)-dione chemotype was identified as a selective allosteric inhibitor of HCV NS5B RNA-dependent RNA polymerase binding at thumb site II. The HTS hit compound 1 (2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione) showed submicromolar potency in both genotype 1b and 2b HCV replicons and displayed no activity on other polymerases including HIV-RT, Polio-pol, and GBV-b-pol [1]. The target compound shares the same tricyclic core and features a 6-benzoyl substituent that, unlike the ethanolamine side chain in compound 1, presents a bulkier aromatic ketone at C-6 that may influence the toxicity/activity window—a known liability of this series where cytotoxicity from DNA intercalation required scaffold modification [2]. The 2-(4-chlorophenyl) substitution in the target compound is structurally analogous to the 2-(3-bromophenyl) in compound 1, placing a halogenated aryl group at the N-2 position that is expected to occupy the lipophilic thumb site II pocket.

HCV NS5B Polymerase Allosteric Inhibition Antiviral Selectivity

Antibacterial DNA Gyrase Inhibition: Class-Level Evidence with 2-Hydroxy Substituent as Key Selectivity Determinant

The benzo[de]isoquinoline-1,3-dione class has been patented as selective inhibitors of bacterial DNA gyrase and DNA topoisomerase (US Patents 6,177,423 and 6,362,181) [1]. Critically, the patent discloses that the antibacterial activity of this class can be effectively separated from cytotoxic and antitumor activities by replacing the alkyl amino group at the N-2 position with a hydroxyl group (R₂ = OH). The 2-hydroxy benzo[de]isoquinoline-1,3-diones (series V) do not strongly intercalate DNA, whereas the 2-amino and 2-alkylamino substituted analogs exhibit DNA binding that contributes to mammalian cytotoxicity [2]. The target compound, bearing a 2-(4-chlorophenyl) substituent, represents a distinct third category: it lacks both the 2-OH (antibacterial-selective) and 2-amino (DNA-intercalating) functionalities. This substitution pattern has not been characterized in the antibacterial patent literature, representing an unexplored region of the DNA gyrase SAR landscape.

DNA Gyrase Antibacterial Topoisomerase Inhibitor

BRPF2/TAF1 Bromodomain Inhibition: Scaffold-Level Potency that Informs Target Compound Positioning

The substituted benzoisoquinolinedione scaffold was independently identified as a potent and selective inhibitor of the BRPF2 and TAF1/TAF1L bromodomains, with the optimized lead BAY-299 achieving IC₅₀ values of 67 nM for BRPF2 BD, 8 nM for TAF1 BD2, and 106 nM for TAF1L BD2, while displaying no activity against BRD4 bromodomains [1]. The target compound shares the identical benzoisoquinolinedione core but differs at the N-2 position (4-chlorophenyl vs. BAY-299's optimized substituent pattern). The SAR from this series demonstrates that modifications to the N-substituent profoundly affect bromodomain subtype selectivity, with certain substitutions favoring BRPF2 over BRPF1/BRPF3 and TAF1/TAF1L BD2 over other bromodomains [2]. The 6-benzoyl group in the target compound is unique to this compound and has not been evaluated in the BRPF2/TAF1 context, representing a novel combination of substitution features.

Bromodomain Inhibition Epigenetics BRPF2/TAF1

Physicochemical Differentiation: Computed Drug-Likeness and Solubility Profile Versus 2-Hydroxy and 2-Amino Analogs

The target compound (C₂₅H₁₄ClNO₃, MW 411.84 g/mol) exhibits computed physicochemical properties that differ substantially from both the 2-hydroxy series (antibacterial-optimized) and the 2-aminoalkyl series (anticancer naphthalimides such as amonafide and mitonafide) [1]. In silico predictions indicate a logP of approximately 3.5-4.5 (MLOGP ~2.35 for a simpler benzo[de]isoquinoline-1,3-dione core; the additional benzoyl and chlorophenyl groups increase lipophilicity by approximately 2 log units), a topological polar surface area (TPSA) of ~54.6 Ų, and moderate aqueous solubility (estimated logS ~ -5.2) [2]. By comparison, the 2-hydroxy analog L6 (C₁₉H₁₁NO₄, MW 317.30) has a lower logP (predicted ~2.0) and higher solubility owing to the H-bond-donating 2-OH group. The 2-(4-chlorophenyl) substituent increases both molecular weight and lipophilicity relative to most characterized class members, potentially affecting membrane permeability, plasma protein binding, and metabolic stability.

Physicochemical Properties Drug-Likeness LogP

6-Benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Evidence-Based Procurement and Application Scenarios


Structure-Based Drug Design (SBDD) Starting Point: CSD-Deposited Crystal Structure Enables Rigorous Docking

The publicly available single-crystal X-ray structure in the Cambridge Structural Database provides experimentally validated 3D coordinates that can be directly used for molecular docking, pharmacophore modeling, and fragment-based design without the uncertainty of computationally predicted conformations [1]. This is particularly valuable for virtual screening campaigns targeting allosteric sites on NS5B polymerase or bromodomain-containing proteins, where the benzo[de]isoquinoline-1,3-dione core is a validated recognition element [2]. The unique combination of 6-benzoyl and 2-(4-chlorophenyl) substituents provides two distinct vectors for chemical expansion: the benzoyl carbonyl as a potential H-bond acceptor or electrophilic site, and the chlorophenyl ring as a lipophilic anchor amenable to further substitution.

Selectivity Probe for Bromodomain Subtype Profiling: Unexplored SAR Space Versus BAY-299

Given the validated BRPF2/TAF1 bromodomain inhibitory activity of the benzoisoquinolinedione scaffold (BAY-299: IC₅₀ 67 nM BRPF2 BD, 8 nM TAF1 BD2), the target compound—with its distinct 6-benzoyl and 2-(4-chlorophenyl) substitution—represents an unexplored combination for bromodomain selectivity profiling [1]. The 6-benzoyl group introduces a steric and electronic feature absent from the published SAR series, potentially conferring differential selectivity across the bromodomain phylogenetic tree. Procurement of this compound enables head-to-head selectivity profiling against BAY-299 and other reference inhibitors using AlphaScreen or TR-FRET panel assays, with the explicit goal of identifying subtype-selective chemotypes.

Antibacterial DNA Gyrase Tool Compound: Probing the 2-Substituent Selectivity Boundary

The patent literature explicitly identifies the 2-hydroxy substituent as the structural feature that separates antibacterial DNA gyrase inhibition from mammalian cytotoxic DNA intercalation in benzo[de]isoquinoline-1,3-diones [1]. The target compound, bearing a 2-(4-chlorophenyl) substituent instead of 2-OH, provides a tool to experimentally test whether lipophilic N-aryl substitution can retain gyrase inhibition while modulating cytotoxicity. This compound can be assayed in parallel with 2-hydroxy-benzo[de]isoquinoline-1,3-diones in bacterial susceptibility testing (MIC determination against Gram-positive and Gram-negative panels) and eukaryotic cytotoxicity assays (e.g., HepG2 or HEK293 viability) to map the selectivity boundary of the 2-position SAR.

Negative Control for TTR Stabilization Assays: Structurally Defined Inactive Analog

The 2-hydroxy analog L6 is a validated TTR tetramer stabilizer that binds the T4 pocket [1]. The target compound's 2-(4-chlorophenyl) substitution eliminates the essential 2-OH H-bond donor, predicting loss of TTR binding. This makes the target compound an ideal structurally matched negative control for TTR stabilization screening cascades, where it can be used alongside L6 to demonstrate that observed stabilization is specifically mediated by the 2-OH pharmacophore rather than non-specific effects of the benzo[de]isoquinoline-1,3-dione scaffold. The CSD-deposited crystal structure further enables computational confirmation of the inability to form the critical T4-pocket hydrogen bond network.

Quote Request

Request a Quote for 6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.